Rhodizonic acid, disodium salt dihydrate

Description

Historical Perspectives in Oxocarbon Chemistry

The study of oxocarbons dates back to the 18th and 19th centuries with the characterization of simple oxides like carbon monoxide and carbon dioxide. thermofisher.comchembk.commedchemexpress.com The discovery of potassium by Humphry Davy in 1807 was a crucial step that enabled the synthesis of new compounds, including the parent of the croconate anion (C₅O₅²⁻) by Leopold Gmelin in 1825, and later, rhodizonic acid by Johann Heller in 1837. evitachem.commerckmillipore.com Heller identified the acid by analyzing the products from heating a mixture of potassium carbonate and charcoal. The name "rhodizonic acid" is derived from the Greek word "rhodizein," meaning "to tinge red," a nod to the characteristic color of its salts. evitachem.com The exploration of these cyclic oxocarbon acids and their anions, such as squarate (C₄O₄²⁻), croconate, and rhodizonate (C₆O₆²⁻), has significantly contributed to the understanding of aromaticity and electron delocalization in non-benzenoid systems.

Significance of Rhodizonic Acid Derivatives in Contemporary Chemical Research

Rhodizonic acid and its salts, particularly the disodium (B8443419) salt, are of considerable interest in modern chemical research, primarily due to their ability to form intensely colored complexes with various metal ions. chemicalbook.comwikipedia.org This property makes them valuable reagents in analytical chemistry for both qualitative and quantitative analysis.

Key Research Applications:

Detection of Heavy Metals: The disodium salt of rhodizonic acid is a highly sensitive and specific reagent for the detection of lead and barium. chemicalbook.comwikipedia.org It is famously used in forensic science for the detection of gunshot residue, which contains lead. evitachem.com The formation of a characteristic pink to red-violet color indicates the presence of these metals.

Indicator in Titrations: Sodium rhodizonate serves as an indicator in the volumetric determination of barium and sulfates. merckmillipore.comthermofisher.com

Synthesis of Novel Materials: The rhodizonate anion is a versatile building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The ability of the oxygen atoms in the rhodizonate core to coordinate with metal centers allows for the construction of extended structures with interesting magnetic, electronic, and porous properties. Research has shown that the rhodizonate anion can act as a multidentate ligand, bridging multiple metal centers to form one-, two-, or three-dimensional networks.

Potential in Ferroelectric Materials: There is ongoing research into the ferroelectric properties of rhodizonic acid, inspired by the established ferroelectricity of the related croconic acid. fishersci.co.uk If confirmed, this could open up applications in electronic devices.

Structural Relationship to Other Cyclic Polyhydroxy Ketones

Rhodizonic acid is part of a homologous series of cyclic polyhydroxy ketones, which also includes squaric acid (C₄H₂O₄) and croconic acid (C₅H₂O₅). These compounds share a common structural motif: a cyclic backbone of carbon atoms with each carbon atom double-bonded to an oxygen atom or single-bonded to a hydroxyl group.

The corresponding dianions—squarate (C₄O₄²⁻), croconate (C₅O₅²⁻), and rhodizonate (C₆O₆²⁻)—exhibit a high degree of symmetry and aromatic character. The negative charges and the π-electrons are delocalized over the entire ring system, resulting in planar structures with equal carbon-carbon and carbon-oxygen bond lengths. This electron delocalization is responsible for their stability and unique spectroscopic properties.

The structural progression from the four-membered ring of squaric acid to the six-membered ring of rhodizonic acid leads to variations in their chemical and physical properties, including their acidity and the wavelengths at which they absorb light.

Compound Data Tables

The following tables provide a summary of the key properties of Rhodizonic acid, disodium salt dihydrate and its related compounds.

Rhodizonic Acid and its Disodium Salt

| Property | This compound | Rhodizonic acid (anhydrous) |

| Molecular Formula | C₆Na₂O₆·2H₂O | C₆H₂O₆ |

| Molecular Weight | 250.07 g/mol evitachem.com | 170.07 g/mol wikipedia.org |

| Appearance | Dark green to dark grey crystalline powder sigmaaldrich.com | Orange to deep-red hygroscopic crystals wikipedia.org |

| Melting Point | >300 °C | 130-132 °C wikipedia.org |

| Solubility in Water | Soluble evitachem.commerckmillipore.com | Soluble |

Related Cyclic Polyhydroxy Ketones

| Property | Croconic Acid | Squaric Acid |

| Molecular Formula | C₅H₂O₅ | C₄H₂O₄ |

| Molecular Weight | 142.07 g/mol | 114.06 g/mol |

| Appearance | Yellow crystals | White crystalline powder |

| Melting Point | Decomposes at 212 °C | Decomposes at 293 °C |

| Solubility in Water | Soluble | Soluble |

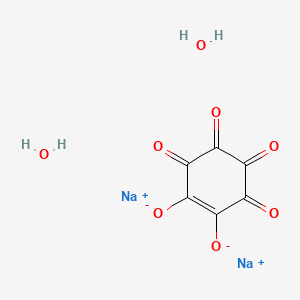

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2O6.2Na.2H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;/h7-8H;;;2*1H2/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGJBZUZROZNLZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Na2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Crystallography

Crystal Structure Determination of Disodium (B8443419) Rhodizonate Dihydrate

The precise three-dimensional structure of rhodizonic acid, disodium salt dihydrate has been determined using advanced analytical techniques.

X-ray diffraction (XRD) is a primary tool for elucidating the crystal structure of materials. For rhodizonic acid, disodium salt, powder diffraction data has been instrumental in determining its crystal structure. Studies on the anhydrous form of disodium rhodizonate, which is isostructural with dipotassium (B57713) rhodizonate, have been conducted using synchrotron powder diffraction data. researchgate.net These analyses have revealed a specific arrangement of the constituent ions in the solid state.

While detailed crystallographic data for the dihydrate is less commonly published, a comparison of the key parameters between the anhydrous and dihydrate forms highlights the role of the water molecules in the crystal lattice. evitachem.com

| Property | Anhydrous Form | Dihydrate Form |

|---|---|---|

| Molecular Formula | C₆Na₂O₆ | C₆H₄Na₂O₈ |

| Molecular Weight (g/mol) | 214.04 | 250.07 |

The crystal structure of anhydrous disodium rhodizonate is characterized by a layered arrangement. It consists of alternating layers of hexagonally packed sodium (Na⁺) cations and rhodizonate (C₆O₆²⁻) dianions. researchgate.net In this structure, the sodium ions are positioned between the planes of the rhodizonate anions, connecting adjacent layers. Each Na⁺ ion coordinates with eight oxygen atoms from four different rhodizonate dianions, creating a robust three-dimensional network. researchgate.net The space group for the anhydrous form has been identified as Fddd. researchgate.net The presence of water molecules in the dihydrate form is expected to influence this layered structure, likely by incorporating into the layers and affecting the coordination around the sodium ions.

Conformational Analysis of the Rhodizonate Dianion (C₆O₆²⁻)

The geometry of the rhodizonate dianion itself is a subject of significant interest, with its conformation varying between different crystalline environments.

The conformation of the rhodizonate dianion can be either planar or twisted, depending on the counter-ion and the presence of solvate molecules in the crystal lattice. In the case of anhydrous disodium rhodizonate, the dianion adopts a slightly twisted conformation. researchgate.net This twisting is a deviation from the idealized planar geometry. In contrast, studies on anhydrous rubidium rhodizonate have shown that the rhodizonate anions are planar. wikipedia.org This suggests that the size and coordinating properties of the cation play a crucial role in determining the conformation of the C₆O₆²⁻ ring. For this compound, the rhodizonate dianion is reported to adopt a planar configuration in the solid state. evitachem.com

Interconversion and Solid-State Transformations of Rhodizonic Acid Species

Rhodizonic acid and its salts can undergo transformations in the solid state. A notable example is the interconversion between the dihydrate and anhydrous forms. Rhodizonic acid is typically isolated as a dihydrate (H₂C₆O₆·2H₂O). wikipedia.org This dihydrate can be converted to the anhydrous form through a process of dehydration, which can be achieved by heating. This transformation involves the removal of the water molecules from the crystal lattice, leading to a change in the crystal structure and the conformation of the rhodizonic acid molecule. In basic solutions, the rhodizonate anion can decompose into the croconate anion (C₅O₅²⁻). nih.gov

Coordination Chemistry of the Rhodizonate Ligand

Ligand Properties of the Rhodizonate Dianion

The rhodizonate anion, C₆O₆²⁻, is a notable ligand due to its symmetric, aromatic structure. wikipedia.org The negative charges and double bonds are delocalized across the six carbon-oxygen units, creating an evenly distributed charge. wikipedia.org This delocalization contributes to its stability and its ability to coordinate with metal ions. The dianion typically acts as a divergent hydrogen-bond acceptor. rsc.org In its complexes, the vibrational modes associated with the C=O stretching, typically in the 1700-1500 cm⁻¹ region, are significantly influenced by metal coordination, showing large displacements and band splitting, which indicates a loss of symmetry upon complexation. researchgate.net

Synthesis and Characterization of Metal-Rhodizonate Complexes

The synthesis of metal-rhodizonate complexes is generally achieved by reacting a metal salt with a rhodizonate salt, such as sodium rhodizonate. For instance, a series of transition metal complexes with the general formula M(C₆O₆)·nH₂O were successfully synthesized in an inert atmosphere. researchgate.net

Characterization of these complexes relies on a suite of analytical techniques:

X-ray Diffraction: Powder X-ray diffraction is used to determine the crystal structure and unit cell parameters of the resulting complexes. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman): Infrared and Raman spectra provide insight into the coordination environment of the rhodizonate ligand. The complexation to a metal center leads to a lower symmetry for the ion, which results in a notable increase in the number of bands in the Raman spectra compared to the free rhodizonate ion. researchgate.net

UV-Vis Spectroscopy: This technique is employed to study the formation of complexes in solution and to determine stoichiometric ratios. fiu.edu For example, UV-Vis titrations have been instrumental in studying the binding of rhodizonate with lead and lanthanide ions. fiu.edu Dilute solutions of sodium rhodizonate (~10⁻⁵ M) are typically unstable, but using a water/ethanol (B145695) (50/50 by volume) solvent system extends the stability for several hours, enabling accurate spectroscopic measurements. fiu.edu

The rhodizonate dianion readily forms complexes with alkali and alkaline earth metals, often resulting in characteristically colored solutions or precipitates. researchgate.net

Alkali Metals: Interactions with alkali metal ions, such as sodium and potassium, typically produce yellow solutions. researchgate.net Potassium rhodizonate can be prepared by oxidizing inositol (B14025) with nitric acid and reacting the product with potassium acetate. wikipedia.org

Alkaline Earth Metals: These metals form complexes that are often red. researchgate.net Barium (Ba²⁺) and Strontium (Sr²⁺) react with rhodizonate to form colored precipitates. researchgate.net The reaction with barium produces a red-brown color that is independent of pH. researchgate.net Beryllium (Be) shows some tendency to form stable complexes like [BeF₃]⁻ and [BeF₄]²⁻, a trait less common among other alkaline earth metals. uobabylon.edu.iq A feasibility study has demonstrated the cocrystallization of ultramicro-quantities of alkaline earth elements with potassium rhodizonate. google.com

Rhodizonate forms complexes with a variety of divalent transition metal ions, including Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. researchgate.net These complexes are often dark-colored precipitates. researchgate.net

Synthesis and Structure: A series of compounds with the formula M(C₆O₆)·nH₂O (where M = Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) have been synthesized. researchgate.net Powder X-ray analysis revealed that the manganese, cobalt, nickel, and zinc compounds share a similar arrangement with a Pmmm space group, while the copper salt has a different structure with a P2/m space group. researchgate.net The vibrational spectra of the Mn, Co, Ni, and Zn salts are remarkably similar to each other, but differ from that of the copper salt, corroborating the X-ray diffraction results. researchgate.net

Iron (Fe): The rhodizonate dianion reacts with iron ions to form dark precipitates. researchgate.net

Copper (Cu): Copper forms a complex with rhodizonate that has a distinct crystal structure and spectral profile compared to other first-row transition metals like Mn, Co, Ni, and Zn. researchgate.net

Table 1: Structural Data for Divalent Transition Metal-Rhodizonate Complexes This table is interactive. You can sort and filter the data.

| Metal Ion (M²⁺) | General Formula | Space Group |

|---|---|---|

| Manganese (Mn) | M(C₆O₆)·nH₂O | Pmmm |

| Cobalt (Co) | M(C₆O₆)·nH₂O | Pmmm |

| Nickel (Ni) | M(C₆O₆)·nH₂O | Pmmm |

| Copper (Cu) | M(C₆O₆)·nH₂O | P2/m |

The rhodizonate dianion has been shown to form complexes with lanthanide (Ln) ions. fiu.edu The coordination chemistry of lanthanides is of great interest due to their unique physical properties. nih.gov Lanthanide ions typically have high coordination numbers, commonly 8 or 9, and can form stable chelate complexes with polydentate ligands containing oxygen and nitrogen donors. nih.gov While specific structural details for lanthanide-rhodizonate complexes are not extensively detailed in the provided context, UV-Vis titrations have confirmed the formation of these complexes in solution. fiu.edu

Stoichiometry and Binding Affinities in Coordination Complexes

The ratio of metal to ligand (stoichiometry) and the strength of their interaction (binding affinity) are fundamental aspects of coordination chemistry.

Lead (Pb²⁺): UV-Vis titrations conducted in a 50/50 water/ethanol mixture show that Pb(II) and rhodizonate bind in a 1:1 ratio. fiu.edu In pure water, the resulting lead-rhodizonate complex precipitates immediately. fiu.edu Some literature suggests an interaction where two rhodizonate molecules form a ring around the lead ion. researchgate.net

Lanthanides (Ln³⁺): Similar to lead, UV-Vis titrations indicate that rhodizonate coordinates to lanthanide ions in a 1:1 ratio in a water/ethanol solution. fiu.edu

Binding Affinity: Studies have shown that the rhodizonate ligand has a higher affinity for Pb(II) over several trivalent lanthanide ions (Ln³⁺). fiu.edu

Other Transition Metals: For some transition metal complexes, spectral data have suggested a 2:1 ligand-to-metal ratio. bhu.ac.in

Table 2: Stoichiometric Ratios of Rhodizonate Complexes This table is interactive. You can sort and filter the data.

| Metal Ion | Method | Solvent | Stoichiometry (Metal:Ligand) |

|---|---|---|---|

| Lead (Pb²⁺) | UV-Vis Titration | Water/Ethanol (50/50) | 1:1 |

| Lanthanides (Ln³⁺) | UV-Vis Titration | Water/Ethanol (50/50) | 1:1 |

Influence of Co-ligands on Metal-Rhodizonate Coordination

The coordination environment of a metal-rhodizonate complex can be modified by the introduction of additional ligands, known as co-ligands. These co-ligands can influence the structure and properties of the final complex. Research has shown that N-donating co-ligands, such as 1,10-phenanthroline, 2,2'-bipyridine, and imidazole, can coordinate to toxic metals like mercury (Hg²⁺) alongside the rhodizonate ligand. fiu.edu In these ternary systems, a 1:1 ratio of metal-rhodizonate to the co-ligand was observed in a water/ethanol solution. fiu.edu This ratio held true regardless of the order of addition, whether the co-ligand was added to a pre-formed metal-rhodizonate solution or the metal was added to a solution containing both rhodizonate and the co-ligand. fiu.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Rhodizonic acid, disodium (B8443419) salt dihydrate |

| Rhodizonate dianion |

| Sodium rhodizonate |

| Potassium rhodizonate |

| Lead rhodizonate |

| 1,10-phenanthroline |

| 2,2'-bipyridine |

| Imidazole |

| Inositol |

| Potassium acetate |

| Croconate |

Structural Diversity of Metal-Rhodizonate Frameworks

The rhodizonate anion (C₆O₆²⁻), derived from rhodizonic acid, is a versatile ligand in coordination chemistry, capable of bridging metal centers to form a wide array of structurally diverse frameworks. Its ability to coordinate with various metal ions through its oxygen atoms facilitates the construction of discrete molecular complexes, as well as one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) metal-organic frameworks (MOFs). The final architecture of these frameworks is influenced by several factors, including the coordination preferences of the metal ion, the presence of ancillary ligands, and the reaction conditions such as solvent and temperature.

The coordination of the rhodizonate ligand can lead to a reduction in the symmetry of the oxocarbon ion, which is evident from the increased number of bands in the Raman spectra of the metal complexes compared to the free rhodizonate ion. The vibrational modes associated with the C=O stretching, typically in the 1500-1700 cm⁻¹ region, are particularly affected by metal coordination, showing significant displacements and band splitting. researchgate.net

Discrete and Low-Dimensionality Frameworks

In its simplest form, the rhodizonate ligand can form discrete, zero-dimensional (0D) complexes with metal ions. However, its bridging capability readily promotes the formation of extended structures. One-dimensional (1D) coordination polymers are a common structural motif. For instance, studies on the decomposition products of rhodizonate, such as croconate, have revealed the formation of 1D chains of alternating cadmium(II) and croconate ions, which are held together by a network of hydrogen bonds. dp.la The formation of such 1D chains is a stepping stone to higher-dimensional structures. The use of ancillary N-donor ligands, such as 2,2′:6′,2′′-terpyridyl and bis(1,10-phenanthroline), has been shown to be effective in constructing 1D metallosupramolecular polymers. azom.com

Two-Dimensional Layered Structures

Two-dimensional (2D) layered frameworks are frequently observed in metal-rhodizonate chemistry. These structures often consist of sheets of metal ions bridged by rhodizonate ligands. For example, a 2D metallosupramolecular framework has been designed by the coordination crosslinking of helical oligoamide nanorods with copper(II) ions, forming well-aligned 2D arrays on a mica surface. rsc.org In some cases, the layers can be interdigitated, and the flexibility of the framework can be influenced by the presence of guest solvent molecules. rsc.org The stacking of these 2D layers can lead to the formation of 3D supramolecular architectures through weaker interactions like hydrogen bonding or π-π stacking. A study on layered MOFs with the asymmetric ligand 3-chloro,6-cyano-2,5-dihydroxy-1,4-benzoquinone dianion, a derivative of benzoquinone, demonstrated the formation of a (4,4)-layered square structure with lanthanide ions. mdpi.com

Three-Dimensional Frameworks

The ability of the rhodizonate ligand to coordinate to multiple metal centers can lead to the formation of robust three-dimensional (3D) MOFs. These frameworks can exhibit complex topologies and porous structures. For instance, the decomposition of metal-rhodizonate solutions can lead to the formation of 3D metal-oxalate frameworks with large pores. dp.la The use of rigid or flexible co-ligands in conjunction with rhodizonate or similar ligands can influence the dimensionality and topology of the resulting framework. For example, the reaction of a flexible dicarboxylate ligand with different metal ions has been shown to produce structurally diverse luminescent MOFs. nih.gov The introduction of three-dimensional linkers has been explored as a method to achieve sub-angstrom control over the pore size of MOFs and to control their structural flexibility. researchgate.net

The table below summarizes the structural characteristics of some metal complexes involving rhodizonate and its decomposition products, highlighting the diversity of the resulting frameworks.

| Metal Ion | Ligand | Ancillary Ligand(s) | Dimensionality | Crystal System | Space Group | Reference |

| Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺ | Rhodizonate | - | 3D | Orthorhombic | Pmmm | researchgate.netsci-hub.se |

| Cu²⁺ | Rhodizonate | - | 3D | Monoclinic | P2/m | researchgate.netsci-hub.se |

| Pb²⁺ | Croconate | - | 3D | - | - | dp.la |

| Cd²⁺ | Croconate | - | 1D | - | - | dp.la |

| Eu³⁺, Dy³⁺ | Chlorocyananilato | H₂O | 2D | - | - | mdpi.com |

| Zn²⁺, Cd²⁺ | Dicarboxylate | Polypyridyl | 3D | - | - | nih.gov |

The structural diversity of metal-rhodizonate frameworks is a testament to the versatility of the rhodizonate ligand in coordination chemistry. The ability to form frameworks of varying dimensionality and topology opens up possibilities for the design of new materials with tailored properties for applications in areas such as catalysis, gas storage, and sensing. The interplay between the metal ion, rhodizonate ligand, and any ancillary ligands is crucial in directing the self-assembly process towards a desired architecture.

Advanced Spectroscopic and Spectroelectrochemical Investigations

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed picture of the molecular vibrations and, by extension, the geometry and bonding within the disodium (B8443419) rhodizonate dihydrate crystal.

Infrared (IR) spectroscopy of rhodizonic acid salts is instrumental in confirming the structure of the rhodizonate dianion (C₆O₆²⁻). Studies of various rhodizonate salts have shown that their IR spectra are consistent with a planar, symmetric, resonance-stabilized structure for the C₆O₆²⁻ anion. rsc.org For the dihydrate form, specific vibrational modes associated with the water of hydration are also present. The key absorptions are related to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching modes within the ring, as well as the vibrations of the water molecules.

A doctoral thesis on the coordination chemistry of the rhodizonate dianion confirmed through FT-IR data that the anion actively coordinates with metal ions like Pb(II). fiu.edu The presence of water of hydration in the dihydrate salt introduces characteristic bands for O-H stretching and H-O-H bending.

Table 1: Characteristic Infrared (IR) Absorption Regions for Disodium Rhodizonate Dihydrate

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Source |

| ~3430 | O-H stretching of water molecules | researchgate.net |

| ~1630-1640 | H-O-H bending of water molecules | researchgate.netnih.gov |

| 1500 - 1700 | C=O and C=C stretching modes of the rhodizonate ring | fiu.edu |

Note: Specific peak positions can vary slightly based on the crystalline environment and sample preparation (e.g., KBr pellet).

Raman spectroscopy complements IR studies and is particularly sensitive to the symmetric vibrations of the planar rhodizonate ring. The spectra recorded for rhodizonate salts are consistent with a highly symmetric D₆h structure for the free C₆O₆²⁻ anion. rsc.org

Research on transition metal complexes of rhodizonate shows that Raman spectroscopy is highly effective at elucidating the effects of metal coordination. fiu.edu Upon complexation with a metal ion, the high symmetry of the free rhodizonate anion is lowered. This reduction in symmetry leads to a significant increase in the number of observable bands in the Raman spectrum compared to the free ion. The vibrational modes most influenced are the C=O stretches, which exhibit large displacements and band splitting, confirming the loss of symmetry upon coordination. fiu.edu

Table 2: Raman Spectroscopic Observations of Rhodizonate Anion Upon Metal Complexation

| Spectral Region (cm⁻¹) | Observation | Interpretation | Source |

| 1500 - 1700 | Large displacements and splitting of C=O stretching modes | Loss of symmetry of the oxocarbon ion due to coordination with the metal center. | fiu.edu |

| Overall Spectrum | The number of observed bands greatly increases | Lowering of molecular symmetry from the free ion to the complexed state. | fiu.edu |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly in the UV-Visible range, is used to study the electronic transitions within the rhodizonate anion and to monitor its interactions and stability in solution.

Rhodizonic acid disodium salt exhibits characteristic absorption in the ultraviolet-visible range. In an acidic medium (0.1 M HCl), it shows a distinct absorption maximum (λmax) between 317 nm and 320 nm. thermofisher.com This absorption is attributed to electronic transitions within the conjugated system of the rhodizonate dianion.

A significant characteristic of the compound is its limited stability in aqueous solutions. Dilute aqueous solutions of sodium rhodizonate (approximately 10⁻⁵ M) are unstable and tend to decompose, losing their characteristic orange color within about two hours. fiu.edu This instability can complicate spectroscopic measurements. However, research has demonstrated that the stability of the rhodizonate solution is significantly enhanced when prepared in a mixed solvent system of water and ethanol (B145695) (50/50 by volume). fiu.edu This improved stability allows for more accurate and reliable UV-Vis spectroscopic measurements, including titration studies. fiu.edu The anhydrous form is stable when kept dry, but aqueous solutions can decompose over a few days, even when refrigerated. nih.govluc.edu

UV-Visible spectroscopic titration is a powerful method for determining the stoichiometry and binding constants of complexes formed between a chromophoric species like the rhodizonate anion and non-absorbing species such as metal ions. The general principle involves monitoring the change in absorbance at a specific wavelength as a titrant is added, which allows for the calculation of the concentration of the formed complex at equilibrium. youtube.comyoutube.com Methods like the mole-ratio method or Job's method of continuous variation are commonly employed to determine the stoichiometry of the complex.

Specific research has utilized this technique to understand the interaction between the rhodizonate anion and lead ions (Pb(II)). fiu.edu UV-Vis titrations demonstrated that Pb(II) and the rhodizonate anion bind in a 1:1 ratio. fiu.edu These experiments were conducted in a 50/50 water/ethanol solvent system, which was crucial for preventing the immediate precipitation of the lead-rhodizonate complex that occurs in pure water, thereby enabling the collection of accurate binding data. fiu.edu

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, crucially, the chemical (oxidation) state of the elements within the top few nanometers of a material's surface. The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the ejected core-level electrons. The binding energy of these electrons is unique to each element and is sensitive to the local chemical environment, providing information on bonding and oxidation states.

While XPS data for pure rhodizonic acid, disodium salt dihydrate is not widely published, the technique has been successfully applied to study its coordination chemistry, demonstrating its power in elucidating structural details of its complexes. In a study investigating the well-known sodium rhodizonate test for lead, XPS was used to analyze the resulting lead-rhodizonate complex. The data confirmed the coordination of chloride ions to the lead center in the final step of the test. This was evidenced by a measurable shift in the binding energy of the major Pb 4f₇/₂ peak from 138.6 eV to 139.0 eV, indicating a change in the chemical state of the lead ion upon coordination with chloride. fiu.edu This finding showcases the utility of XPS in providing precise chemical state analysis in systems involving the rhodizonate anion. The typical binding energy for sodium in its compounds is observed in the Na 1s region around 1071–1072 eV. nih.gov

Nuclear Magnetic Resonance (NMR) Studies of Rhodizonate Species

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the structure and behavior of rhodizonate species in solution. The chemical shifts observed in ¹³C NMR spectra are sensitive to the protonation state and the chemical environment of the rhodizonate anion.

Detailed research findings indicate that in an alkaline aqueous medium (D₂O/NaOD, pD = 10), the highly symmetric rhodizonate dianion exhibits a single signal in the ¹³C NMR spectrum at approximately 177 ppm. researchgate.net This is consistent with the delocalization of charge and the equivalence of all six carbon atoms in the aromatic ring.

In contrast, in an acidic aqueous medium (D₂O/DCl, pD = 2), the protonated form, rhodizonic acid, shows three distinct peaks in the ¹³C NMR spectrum. These peaks appear at approximately 92, 141, and 190 ppm. researchgate.net This change in the spectrum reflects the lower symmetry of the rhodizonic acid molecule compared to its dianion. The presence of hydroxyl and carbonyl groups in different chemical environments leads to the observation of multiple signals. The visual appearance of the solution also changes, from the characteristic orange-yellow of the sodium rhodizonate solution to a different hue for the acidic rhodizonic acid solution. organicchemistrydata.org

¹³C NMR Chemical Shifts (δ) of Rhodizonate Species in Aqueous Solution

| Species | Solvent System | Chemical Shift (ppm) |

| Sodium Rhodizonate (Dianion) | D₂O/NaOD (alkaline) | 177 researchgate.net |

| Rhodizonic Acid (Protonated) | D₂O/DCl (acidic) | 92, 141, 190 researchgate.net |

Theoretical and Computational Chemistry

Quantum Chemical Calculations on Rhodizonic Acid and its Anions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental characteristics of rhodizonic acid and its corresponding anions, the hydrogen rhodizonate (HC₆O₆⁻) and the rhodizonate dianion (C₆O₆²⁻).

Density Functional Theory (DFT) has been utilized to investigate the electronic structure of rhodizonic acid and its anions, often in the context of their interactions with surfaces or as components in larger systems. For instance, DFT calculations have been performed to understand the adsorption and reaction of rhodizonic acid on noble metal surfaces. researchgate.net

A study involving the deposition of rhodizonic acid on gold (Au(111)) and copper (Cu(111)) surfaces employed DFT to model the system. The calculations, performed with the Vienna Ab initio Simulation Package (VASP), used the projector augmented wave (PAW) method and a plane-wave energy cutoff of 500 eV. researchgate.net On the less reactive gold surface, rhodizonic acid molecules were found to form extended two-dimensional islands, interacting primarily through hydrogen bonding and dispersion forces. researchgate.net However, on the more reactive copper surface, the rhodizonic acid was observed to deprotonate upon annealing, forming rhodizonate anions that then coordinate with copper adatoms. researchgate.net

The electronic structure of the rhodizonate dianion is of particular interest due to its aromatic character. The negative charges are delocalized and evenly distributed over the six carbon-oxygen units, resulting in a symmetric, planar structure. wikipedia.org This delocalization is a key feature of its electronic stability.

DFT calculations have also been crucial in understanding the electronic structure of metal-rhodizonate frameworks. In the context of sodium-ion batteries, first-principles DFT calculations have been used to study the electronic structure of NaxC₆O₆ (sodium rhodizonate) at various states of sodiation. researchgate.net These studies reveal that the inter-molecule bonding and antibonding states of the C₆O₆ units play a significant role in the battery's reaction mechanism. researchgate.net

Table 1: Representative DFT Calculation Parameters

| Parameter | Value/Method | Source |

|---|---|---|

| Software | VASP 5.2.11 | researchgate.net |

| Method | Projector Augmented Wave (PAW) | researchgate.net |

| Exchange-Correlation Functional | PW-91 GGA (in some studies) | rsc.org |

| Energy Cutoff | 500 eV | researchgate.net |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for analyzing chemical bonding. While specific, in-depth ab initio studies focused solely on the bonding of isolated rhodizonic acid or its disodium (B8443419) salt dihydrate are not extensively documented in publicly available literature, the principles of these methods can be applied to understand the nature of the bonds within these molecules.

For the rhodizonate anion, ab initio calculations would confirm the significant ionic character of the bond between the sodium cations and the oxygen atoms of the rhodizonate dianion in the salt. Within the dianion itself, these calculations would detail the covalent bonding framework of the carbon-carbon and carbon-oxygen bonds.

The aromaticity of the C₆O₆²⁻ dianion is a key aspect of its bonding. The delocalization of π electrons across the ring, a feature that can be quantified through ab initio calculations of magnetic properties and electron density, contributes to its stability. wikipedia.org

In related systems, ab initio calculations at the MP2/6-311+G** level have been used to investigate the bonding in other divalent anions, providing a model for how such calculations could be applied to the rhodizonate system. nih.gov Such studies can elucidate bond lengths, bond angles, and the nature of the molecular orbitals, providing a detailed picture of the bonding. For instance, an ab initio study on monofluorocyclohexadienyl anions was conducted to analyze the electronic structure and confirm the influence of substituents on the anion's stability. rsc.org

Prediction of Spectroscopic Properties through Computational Models

Computational models, particularly those based on DFT and ab initio methods, are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Computational methods can also predict other spectroscopic properties. For example, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and thus predict UV-Visible absorption spectra. The color of rhodizonate salts, which ranges from yellowish to purplish red, is due to electronic transitions in the visible region of the electromagnetic spectrum, and these transitions can be modeled using TD-DFT. wikipedia.org

Furthermore, computational studies can aid in the interpretation of NMR spectra. The chemical shifts in ¹³C NMR spectra of rhodizonic acid and its dianion are influenced by the electronic environment of the carbon atoms, which can be modeled computationally. rsc.org

Simulation of Reaction Mechanisms and Redox Processes

Computational simulations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms, transition states, and reaction kinetics.

The deprotonation of rhodizonic acid to form the rhodizonate anion is a fundamental acid-base reaction. Computational models can be used to calculate the pKa values of rhodizonic acid, which have been experimentally determined to be pKa₁ = 4.378 and pKa₂ = 4.652. wikipedia.org

The redox chemistry of rhodizonic acid and its salts is another area where computational simulations can provide significant insights. The rhodizonate dianion can be oxidized, and this process is central to its application in sodium-ion batteries. DFT calculations can be used to model the grand canonical potential free energy of these redox reactions, providing a theoretical framework to understand the voltage profiles of batteries employing this material. researchgate.netresearchgate.net

The decomposition of rhodizonic acid is also a subject of interest. In basic solutions, rhodizonic acid can be converted to the croconate anion (C₅O₅²⁻) through a mechanism that is not yet fully understood. wikipedia.org Computational simulations could be employed to explore the potential pathways for this ring-contraction reaction, identifying the intermediates and transition states involved.

Crystal Structure Prediction using Evolutionary Algorithms

The prediction of the crystal structure of a compound from its chemical formula alone is a major challenge in computational materials science. Evolutionary algorithms, often combined with first-principles energy calculations, have emerged as a powerful tool for this purpose.

While the crystal structure of rhodizonic acid itself has not been reported, and it is known to be highly hygroscopic, the crystal structure of anhydrous disodium rhodizonate has been determined from powder X-ray diffraction data. researchgate.netresearchgate.net The structure consists of alternating layers of hexagonally packed Na⁺ cations and rhodizonate dianions. researchgate.net

More significantly, evolutionary algorithms have been successfully applied to predict the crystal structures of sodiated rhodizonates (NaxC₆O₆) for x values between 2 and 4. researchgate.netresearchgate.net These calculations, which combine an evolutionary search for stable structures with first-principles DFT calculations for energy evaluation, have predicted new stacking arrangements of the C₆O₆ molecules that differ from the known stacking in Na₂C₆O₆. researchgate.netresearchgate.net The calculated voltages for a sodium-ion battery based on these predicted structures are in good agreement with experimental results, highlighting the predictive power of this methodology. researchgate.net

The general approach of these evolutionary algorithms involves generating a population of candidate crystal structures, calculating their energies using DFT, and then "evolving" the population by selecting the lowest energy structures and applying variation operators (such as mutation and crossover) to generate new candidates for the next generation. This process is repeated until the most stable crystal structure is found.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Rhodizonic acid |

| Disodium rhodizonate |

| Rhodizonic acid, disodium salt dihydrate |

| Hydrogen rhodizonate |

| Rhodizonate dianion |

| Sodium rhodizonate |

| Croconic acid |

| Croconate anion |

| Gold |

| Copper |

Applications in Materials Science and Engineering

Development of Organic Electrochemical Materials

The quest for sustainable and high-performance energy storage has driven research into organic electrode materials, which offer the benefits of resource abundance and environmental friendliness. Rhodizonate-based compounds, which can be prepared from the natural product myo-inositol, have emerged as a promising class of materials for rechargeable batteries. wikipedia.org Their electrochemical activity is centered on the carbonyl groups within the molecule, which can act as redox-active sites. wikipedia.org

The potential of rhodizonate salts in electrochemical applications was initially explored in the context of lithium-ion batteries (LIBs). The lithium analogue, dilithium (B8592608) rhodizonate (Li₂C₆O₆), was investigated as an anode material. wikipedia.org Theoretical calculations suggested a high specific capacity based on a four-electron redox chemistry. wikipedia.org However, practical application of dilithium rhodizonate in LIBs has been hindered by significant challenges, most notably its poor cycling stability. wikipedia.org This instability is attributed to the dissolution and exfoliation of the material during the charge-discharge cycles, which limits its long-term performance and viability. wikipedia.org

Following the challenges with the lithium salt, research shifted to disodium (B8443419) rhodizonate (Na₂C₆O₆) for use in sodium-ion batteries (SIBs). wikipedia.org SIBs are considered a highly promising technology for large-scale energy storage due to the low cost and vast natural abundance of sodium. wikipedia.org Disodium rhodizonate has demonstrated significant advantages over its lithium counterpart, particularly in terms of stability. wikipedia.org The sodium-oxygen ionic bond in the crystal structure is highly stable in common organic electrolytes, which effectively prevents the dissolution of the material during battery operation. wikipedia.org

Research has successfully demonstrated that disodium rhodizonate can function as one of the most promising high-performance cathodes for SIBs, achieving nearly its full theoretical energy storage potential. wikipedia.org

Table 1: Performance Metrics of Disodium Rhodizonate in Sodium-Ion Batteries

| Parameter | Value | Reference |

|---|---|---|

| Theoretical Specific Capacity | 501 mAh g⁻¹ | wikipedia.org |

| Achieved Reversible Capacity | 484 mAh g⁻¹ | wikipedia.org |

| Theoretical Energy Density | 726 Wh kg⁻¹ | wikipedia.org |

The energy storage capability of rhodizonate salts is rooted in the reversible redox reactions of their carbonyl groups. wikipedia.org The rhodizonate anion (C₆O₆²⁻) is aromatic and symmetric, with the negative charges and double bonds delocalized across the six carbon-oxygen units. wikipedia.org In the case of disodium rhodizonate, the redox mechanism involves the storage of four sodium ions per formula unit (Na₂C₆O₆), which accounts for its exceptionally high theoretical capacity. wikipedia.org

The structural integrity of the electrode during sodiation and desodiation is crucial for stable performance. In Na₂C₆O₆, each sodium ion coordinates with eight oxygen atoms from four different rhodizonate dianions, creating a stable, layered structure. wikipedia.org This robust ionic bonding framework prevents the material from dissolving into the electrolyte. wikipedia.org However, studies have shown that a structural phase transformation during cycling can be a source of deteriorating redox activity. wikipedia.org Subsequent research identified that optimizing the electrolyte conditions is a key factor in decreasing the activation barrier for this phase transformation, thereby enabling the material to achieve a high reversible capacity and excellent cycling stability. wikipedia.org

Ferroelectric and Piezoelectric Material Exploration

Ferroelectric materials, which possess a spontaneous electric polarization that can be reversed by an external electric field, are critical components in memory, sensors, and actuators. researchgate.net While traditionally dominated by inorganic ceramics, interest in organic ferroelectrics has surged due to their flexibility, low toxicity, and ease of processing. rsc.orgresearchgate.net

The investigation into the ferroelectric potential of rhodizonic acid was largely motivated by the discovery of strong, room-temperature ferroelectricity in its smaller analogue, croconic acid (a five-carbon ring compound). csusb.eduaist.go.jp Given the structural similarities, it was hypothesized that rhodizonic acid, a six-carbon ring oxocarbon, might also exhibit ferroelectric properties. csusb.edu

A significant challenge in confirming this hypothesis has been the difficulty in synthesizing bulk crystals of rhodizonic acid. datapdf.com However, researchers have successfully utilized surface-assisted molecular self-assembly to create and study two-dimensional crystalline structures. datapdf.com Using scanning tunneling microscopy and first-principles calculations, studies on a minimally reactive Au(111) surface revealed that rhodizonic acid molecules form extended two-dimensional islands, interacting through hydrogen bonding and dispersion forces. datapdf.com On a more reactive Cu(111) surface, the rhodizonic acid was observed to deprotonate, forming rhodizonate which then coordinates with copper adatoms to create metal-organic networks. datapdf.com The stabilization of these 2D crystalline structures represents a crucial step toward understanding and confirming the electronic properties of rhodizonate-based materials. datapdf.com

The properties of organic ferroelectrics are intrinsically linked to their molecular and crystal structures. researchgate.net In many hydrogen-bonded organic ferroelectrics like croconic acid, the mechanism for polarization switching involves the collective transfer of protons between molecules, which is coupled to a rearrangement of the π-electron system. researchgate.netarxiv.org This resonance-assisted hydrogen bonding is fundamental to the material's function. datapdf.comresearchgate.net

For rhodizonic acid and its derivatives, the structure-property relationships are an active area of investigation. The arrangement of molecules and the nature of their interactions are key determinants of potential ferroelectric or piezoelectric behavior.

Hydrogen-Bonded Networks: On gold surfaces, rhodizonic acid forms ordered 2D structures stabilized by hydrogen bonds, a prerequisite for the cooperative proton transfer associated with ferroelectricity in related compounds. datapdf.com

Anion Stacking in Salts: The crystal structure of anhydrous rubidium rhodizonate shows that the planar rhodizonate anions (C₆O₆²⁻) are stacked in parallel columns. wikipedia.org This columnar arrangement could facilitate charge transport or collective dipole ordering, which are relevant to electronic properties.

Metal-Organic Coordination: On copper surfaces, the deprotonated rhodizonate anions coordinate with metal adatoms, forming ordered networks. datapdf.com This demonstrates that the properties of rhodizonate-based systems can be tuned by forming derivatives, in this case, a metal-organic framework, which could itself exhibit unique electronic or piezoelectric properties.

These findings illustrate that the electronic properties of rhodizonic acid derivatives are highly dependent on their specific structural manifestation, whether as a hydrogen-bonded molecular solid, an ionic salt, or a metal-organic network. wikipedia.orgdatapdf.com

Supramolecular Assembly and Crystal Engineering.researchgate.net

The rhodizonate dianion (C₆O₆²⁻) is a versatile building block in supramolecular chemistry and crystal engineering. researchgate.net Its planar, or nearly planar, structure and multiple coordination sites allow for the construction of intricate, higher-order structures through non-covalent interactions.

Rhodizonic acid, disodium salt serves as a valuable organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The rhodizonate ligand can coordinate with metal ions to form extended, porous structures. A notable example is the formation of a two-dimensional (2D) chairlike M₆ metal-organic framework with the general formula [M(C₆O₆)(bpym)(H₂O)]·n H₂O, where M represents a metal ion and bpym is 2,2'-bipyrimidine (B1330215). nih.gov In these structures, the rhodizonate anion acts as a bridging ligand, connecting metal centers to create a robust framework. nih.gov The design of such MOFs is of interest for applications in gas storage, separation, and catalysis. The choice of metal and ancillary ligands allows for the tuning of the framework's properties. rsc.org

Table 1: Example of a Rhodizonate-based Metal-Organic Framework

| Framework | Formula | Dimensionality | Metal Ion (M) | Ligands | Reference |

| Chairlike M₆ MOF | [M(C₆O₆)(bpym)(H₂O)]·n H₂O | 2D | Various transition metals | Rhodizonate (C₆O₆²⁻), 2,2'-bipyrimidine (bpym) | nih.gov |

The principles of supramolecular assembly with rhodizonate also extend to the formation of two-dimensional coordination networks on solid surfaces. These networks are constructed by the self-assembly of rhodizonate anions and metal atoms, forming ordered, sheet-like structures. For instance, the crystal structure of anhydrous disodium rhodizonate reveals alternating layers of hexagonally packed sodium cations and rhodizonate dianions. researchgate.net This layered arrangement is a fundamental example of a 2D coordination network. The ability to form such well-defined 2D structures is crucial for applications in nanoelectronics and surface patterning. The interaction between the rhodizonate ligand and the metal centers dictates the geometry and stability of the resulting network. nih.govrsc.org

Role in Nanomaterial Synthesis and Stabilization.

Rhodizonic acid, disodium salt has emerged as a key reagent in the "green" synthesis of metallic nanoparticles, where it plays a dual role in both the reduction of metal precursors and the stabilization of the resulting nanoparticles.

In the synthesis of nanoparticles, sodium rhodizonate acts as both a reducing agent and a capping (stabilizing) agent. This dual functionality simplifies the synthesis process, making it more environmentally friendly. The rhodizonate anion can reduce metal ions (like Au³⁺, Ag⁺, Pt⁴⁺, and Pd²⁺) to their elemental state, leading to the nucleation and growth of nanoparticles. Simultaneously, the rhodizonate molecules or their oxidation products can adsorb onto the surface of the newly formed nanoparticles, preventing their aggregation and ensuring their stability in solution.

The use of sodium rhodizonate allows for a degree of control over the size and shape of the synthesized metallic nanoparticles. By adjusting reaction parameters such as the concentration of the rhodizonate salt and the metal precursor, as well as the temperature and pH of the reaction medium, it is possible to influence the final morphology of the nanoparticles. For example, it has been demonstrated that sodium rhodizonate can be used for the single-step synthesis of gold (Au), silver (Ag), platinum (Pt), and palladium (Pd) nanoparticles with varying average core diameters. This controlled synthesis is vital for tailoring the nanoparticles' properties for specific catalytic, optical, or electronic applications. nih.gov

Table 2: Metallic Nanoparticles Synthesized Using Sodium Rhodizonate as a Reducing and Stabilizing Agent

| Nanoparticle | Metal Precursor | Average Core Diameter (nm) | Reference |

| Gold (Au) | HAuCl₄ | 8 | nih.gov |

| Silver (Ag) | AgNO₃ | 26 | nih.gov |

| Platinum (Pt) | H₂PtCl₆ | 2 | nih.gov |

| Palladium (Pd) | PdCl₂ | 39 | nih.gov |

Redox Chemistry and Electrochemistry

Electrochemical Behavior of Rhodizonic Acid and Rhodizonate

The electrochemical behavior of rhodizonic acid and its dianion, rhodizonate, is characterized by complex redox processes. Rhodizonic acid is a member of a series of oxidation products that includes benzenehexol, tetrahydroxybenzoquinone (THBQ), and cyclohexanehexone. researchgate.net In basic solutions (pH > 10) and in the absence of oxygen, rhodizonic acid readily converts to the THBQ anion. researchgate.net However, in the presence of oxygen, it decomposes to croconic acid. researchgate.net At a pH of 8.3 and under light exposure, solutions of rhodizonic acid are stable for days if oxygen is absent. researchgate.net

The rhodizonate dianion (C₆O₆²⁻) is notably aromatic and symmetrical, with the negative charges and double bonds delocalized across the six carbonyl units. researchgate.net This delocalization contributes to its relative stability. In the solid state, such as in anhydrous rubidium rhodizonate, the planar rhodizonate anions are stacked in parallel columns. researchgate.net

From an electrochemical standpoint, disodium (B8443419) rhodizonate has emerged as a promising organic cathode material for sodium-ion batteries. It can theoretically undergo a four-electron redox reaction, which would result in a high specific capacity. electrochemsci.org However, achieving this theoretical capacity has been challenging due to irreversible phase transformations that can occur during cycling, leading to a deterioration of the material's redox activity. stanford.edu The electrochemical performance is also influenced by the particle size of the material and the choice of electrolyte. stanford.eduwikipedia.org For instance, using nanosized particles of disodium rhodizonate and appropriate electrolytes can facilitate a reversible phase transformation, enabling a more efficient four-sodium storage with a specific capacity of 484 mAh g⁻¹. stanford.edu

Initial studies on sodium cells using micrometer-sized disodium rhodizonate in a propylene (B89431) carbonate (PC) electrolyte showed a limited capacity of less than 260 mAh g⁻¹ in the first cycle, which decreased in subsequent cycles. stanford.edu This limitation is attributed to kinetic hindrance of the phase transition. stanford.edu

Electron Transfer Processes and Redox Potentials

The redox activity of rhodizonic acid and its salts is centered on electron transfer processes. The photochemical reactions of the rhodizonate dianion in aqueous solutions are often initiated by electron transfer to a suitable acceptor, which needs to be a sufficiently strong oxidizing agent. electrochemsci.org The rate of these photochemical reactions can be influenced by the concentration and nature of the oxidizing agent.

The redox potential, a critical parameter in electrochemical systems, dictates the voltage of an electrochemical cell. For a well-behaved, reversible redox system, the formal reduction potential (E°') can be estimated from the halfway potential (E₁/₂) in a cyclic voltammogram, which is the average of the anodic and cathodic peak potentials. rsc.org However, for irreversible systems where one of the peaks is absent, alternative methods like using the inflection-point potential are employed to estimate the redox potential. spectrumchemical.com The redox potential is influenced by factors such as the chemical environment (e.g., pH) and the molecular structure of the redox-active species. nih.gov

The kinetics of electron transfer are also a crucial aspect of the electrochemical performance. The rate of electron transfer can be influenced by the presence of mediators. For example, in biological systems, flavins can accelerate electron transfer. medchemexpress.com In the case of disodium rhodizonate electrodes, the charge transport and ionic diffusion are important factors for achieving fast charge and discharge capabilities. researchgate.net

Investigation of Redox-Active Sites in Rhodizonate Derivatives

The redox activity of rhodizonate and its derivatives is intrinsically linked to the carbonyl (C=O) functional groups within their molecular structure. stanford.edu These groups serve as the primary redox-active sites, participating in the gain and loss of electrons during electrochemical processes.

Research into organic electrode materials for batteries has highlighted that functional groups with double bonds to carbon, such as C=O and C=N, can function as redox centers, offering an alternative to traditional transition metal-based materials. In the case of oxocarbonic acid-type organic compounds like disodium rhodizonate, the carbonyl groups are the key players in the redox reactions.

Advanced Analytical Methodologies

Rhodizonate as a Chemical Indicator for Volumetric Analysis

Sodium rhodizonate is an effective indicator in precipitation titrations, particularly for the determination of sulfate and barium ions. The endpoint of these titrations is signaled by a sharp color change, which occurs upon the formation or decomposition of a colored precipitate.

The determination of sulfate ions is a common application where sodium rhodizonate is employed as an indicator. In this method, a solution containing sulfate ions is titrated with a standardized solution of barium chloride. As the barium chloride is added, it reacts with the sulfate ions to form a white precipitate of barium sulfate.

Once all the sulfate ions have precipitated, the first excess of barium ions reacts with the sodium rhodizonate indicator to form a reddish-brown precipitate of barium rhodizonate. This distinct color change signals the endpoint of the titration. The reaction is typically carried out in a slightly acidic medium to prevent the precipitation of barium salts of other anions.

Conversely, sodium rhodizonate can be used for the direct titration of barium ions with a standard sulfate solution. In this case, the indicator is added to the barium solution, forming the colored barium rhodizonate complex. As the sulfate solution is added, barium sulfate precipitates, and the solution remains colored. At the endpoint, when all barium ions have been consumed, the colored precipitate disappears, and the solution becomes colorless.

A summary of the color changes at the endpoint for these titrations is provided in the table below.

| Titration | Analyte | Titrant | Initial Color of Solution with Indicator | Endpoint Color Change |

| Determination of Sulfates | Sulfate ions | Barium chloride | Yellowish (color of indicator) | Appearance of a reddish-brown precipitate |

| Determination of Barium | Barium ions | Sulfate solution | Reddish-brown (colored precipitate) | Disappearance of color (precipitate dissolves) |

Colorimetric Assay Development for Metal Ion Detection

The ability of sodium rhodizonate to form intensely colored complexes with various metal ions has led to its use in the development of sensitive colorimetric and spectrophotometric methods for their detection and quantification. These assays are particularly useful for the analysis of heavy metals.

The reaction between sodium rhodizonate and metal ions results in the formation of insoluble, colored coordination complexes. The color of the complex formed is often dependent on the specific metal ion and the pH of the solution. For instance, with lead ions, sodium rhodizonate forms a scarlet-red precipitate in an acidic medium (pH ~2.8), while in a neutral medium, the complex is blue-violet. researchgate.net This pH-dependent color change allows for increased selectivity in the detection of certain metal ions.

The principle behind these colorimetric assays is that the intensity of the color produced is directly proportional to the concentration of the metal ion present. This relationship allows for the quantitative determination of the metal ion by measuring the absorbance of the solution at a specific wavelength using a spectrophotometer. The sodium rhodizonate test is a well-established method for the detection of lead, for example, in gunshot residue. ojp.gov

The following table summarizes the characteristic colors of rhodizonate complexes with various metal ions.

| Metal Ion | pH Condition | Color of the Complex |

| Lead (Pb²⁺) | Acidic (~2.8) | Scarlet-red |

| Lead (Pb²⁺) | Neutral | Blue-violet |

| Barium (Ba²⁺) | Any pH | Red-brown |

| Strontium (Sr²⁺) | Neutral | Red-brown |

For accurate and reproducible analytical results, the optimization of reaction conditions is crucial. Several factors can influence the color development and stability of the metal-rhodizonate complexes.

pH Control: As mentioned, pH is a critical parameter that affects the color and selectivity of the reaction. researchgate.net The use of buffer solutions is essential to maintain the optimal pH for the specific metal ion being analyzed. For instance, a tartrate buffer is often used to maintain a pH of 2.8 for the specific detection of lead. researchgate.netojp.gov

Solvent Composition: Aqueous solutions of sodium rhodizonate are known to be unstable and can decompose over time. morressier.com To enhance the stability of the reagent solution, mixed solvent systems are often employed. For example, a solution of sodium rhodizonate in a mixture of acetone and water (75/25) has been shown to be stable for over two days. morressier.com The use of organic solvents can also influence the solubility of the metal complexes and the sensitivity of the assay.

Interference: The presence of other ions in the sample can interfere with the determination of the target metal ion. Some ions may form colored complexes with sodium rhodizonate, leading to inaccurate results. Techniques such as masking or separation can be employed to mitigate these interferences. In some cases, adjusting the pH can provide selectivity, as many metal rhodizonate complexes are colorless in acidic media, whereas the lead rhodizonate complex remains colored. researchgate.net

A study on the optimization of the sodium-rhodizonate method for visualizing gunshot residue patterns identified several important process parameters, including buffer composition and pH, the type of substrate, and the documentation of results. nih.gov These findings highlight the importance of careful optimization for reliable and reproducible analytical applications.

Q & A

Basic: What are the critical safety protocols for handling and storing rhodizonic acid, disodium salt dihydrate in laboratory settings?

Answer:

- Handling: Use personal protective equipment (PPE), including gloves and lab coats. Ensure adequate ventilation, especially in enclosed spaces, to avoid inhalation exposure. Wash hands thoroughly after handling .

- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area. Avoid proximity to strong oxidizers to prevent reactive hazards .

- Emergency Measures: For skin contact, rinse with soap and water; for eye exposure, flush with water for 15 minutes. Seek medical attention if irritation persists .

Basic: How is this compound employed as an indicator in sulfate titration?

Answer:

- Methodology: Prepare rhodizonic acid test paper by dipping filter paper into a solution of the compound. Use this as an external indicator during barium chloride titration. The test paper changes color (e.g., from pink to colorless) when excess barium ions react with the indicator, signaling the endpoint of sulfate quantification .

- Key Considerations: Maintain a pH <3 during titration to ensure accurate detection. Calibrate the test paper with known sulfate concentrations to validate sensitivity .

Advanced: How can researchers optimize the sulfate titration method to minimize interference from competing anions?

Answer:

- Interference Mitigation: Pre-treat samples with cation-exchange resins to remove metal ions (e.g., Ca²⁺, Mg²⁺) that may form insoluble sulfates. Adjust pH to 1–2 using hydrochloric acid to suppress carbonate and phosphate interference .

- Validation: Perform recovery tests with spiked samples to assess method accuracy. Use UV/vis spectroscopy to cross-validate sulfate concentrations in complex matrices .

Advanced: What role does this compound play in studying atmospheric brown carbon formation?

Answer:

- Experimental Design: In aerosol flow chamber studies, the compound serves as a standard for tracking reaction intermediates (e.g., glyoxal-sulfite adducts) via UV/vis spectroscopy (e.g., 405 nm absorbance) and electrospray ionization mass spectrometry (ESI-MS). Monitor reaction kinetics under controlled pH (3–6) and oxidant conditions (e.g., H₂O₂) .

- Data Interpretation: Compare spectral profiles of reaction mixtures with purified standards (e.g., tetrahydroxybenzoquinone) to identify key intermediates contributing to brown carbon absorbance .

Advanced: How does the sodium rhodizonate test for lead detection address cross-reactivity with other transition metals?

Answer:

- Protocol Adjustments: Prepare a pH 1.0 buffer using KCl and HCl to suppress interference from Cu²⁺ and Fe³⁺. Sequential application of dithiooxamide (DTO) can mask copper ions before performing the rhodizonate test .

- Validation: Use X-ray fluorescence (XRF) or ICP-MS to confirm lead presence in samples with ambiguous colorimetric results. Optimize reagent concentrations to enhance specificity .

Basic: What are the spectroscopic applications of this compound in analytical chemistry?

Answer:

- Calibration Standard: The compound is used to calibrate UV/vis spectrophotometers at wavelengths relevant to quinone-based systems (e.g., 250–500 nm). Prepare standards in deionized water degassed with N₂ to prevent oxidation .

- Quantitative Analysis: Measure absorbance at 405 nm for kinetic studies of sulfite-glyoxal reactions, correlating optical density with intermediate concentrations .

Advanced: What challenges arise in synthesizing and purifying this compound for analytical use?

Answer:

- Synthesis Pitfalls: Oxidative degradation during synthesis can yield impurities like croconic acid. Conduct reactions under inert atmospheres (N₂ or Ar) and use low-temperature crystallization to improve purity .

- Purification: Employ recrystallization from ethanol-water mixtures, followed by lyophilization to obtain anhydrous crystals. Validate purity via HPLC with a C18 column and diode-array detection .

Basic: How is this compound utilized in detecting organic molecules like formaldehyde?

Answer:

- Colorimetric Assays: In acidic conditions, the compound reacts with formaldehyde to form a chromophore detectable at 580 nm. Optimize reaction time (30–60 mins) and temperature (25°C) to enhance sensitivity .

- Sample Preparation: Derivatize formaldehyde with sulfite to stabilize intermediates before analysis. Use blank corrections to account for background absorbance in environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.